2-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
CAS No.: 896607-55-9
Cat. No.: VC6472976
Molecular Formula: C18H14ClFN2OS
Molecular Weight: 360.83
* For research use only. Not for human or veterinary use.
![2-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide - 896607-55-9](/images/structure/VC6472976.png)
Specification
CAS No. | 896607-55-9 |
---|---|
Molecular Formula | C18H14ClFN2OS |
Molecular Weight | 360.83 |
IUPAC Name | 2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Standard InChI | InChI=1S/C18H14ClFN2OS/c19-16-4-2-1-3-15(16)17(23)21-10-9-14-11-24-18(22-14)12-5-7-13(20)8-6-12/h1-8,11H,9-10H2,(H,21,23) |
Standard InChI Key | KFZLNHFEEZZJNM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the benzamide class, characterized by a central thiazole ring substituted with a 4-fluorophenyl group at position 2 and a 2-chlorobenzamide moiety at position 4. Its molecular formula is C₁₈H₁₄ClFN₂OS, with a molecular weight of 360.84 g/mol . The achiral structure (SMILES: C(CNC(c1ccccc1[Cl])=O)c1csc(c2ccc(cc2)F)n1
) ensures no stereoisomeric complexity .
Table 1: Physicochemical Properties
Property | Value |
---|---|
logP (Partition coefficient) | 4.72 |
Hydrogen bond acceptors | 3 |
Hydrogen bond donors | 1 |
Polar surface area | 34.72 Ų |
Water solubility (logSw) | -4.92 (Low solubility) |
Synthetic Methodologies
Key Synthetic Pathways
The synthesis of analogous 2,4-disubstituted thiazoles, as described by Georgiadis et al. (2020), involves Hantzsch condensation and Suzuki-Miyaura coupling . For this compound, a plausible route includes:
-
Thiazole Core Formation: Condensation of α-bromoketones with thiobenzamides under Hantzsch conditions to yield the thiazole ring .
-
Side-Chain Functionalization: Coupling of the thiazole-ethylamine intermediate with 2-chlorobenzoyl chloride using triethylamine in ethyl acetate .
Optimization Challenges
Reaction yields for similar compounds range from 36% to 96%, depending on substituents and purification methods . The use of Pd(PPh₃)₄ catalysts in Suzuki-Miyaura reactions improves cross-coupling efficiency but requires anhydrous toluene and elevated temperatures (80°C) .
Comparative Analysis with Analogues
Fluorophenyl Positional Isomerism
Replacing the 4-fluorophenyl group with a 3-fluorophenyl variant (PubChem CID: 7518141) increases molecular weight to 374.9 g/mol but reduces logP to 3.8, highlighting the impact of substituent positioning on hydrophobicity .
Applications and Future Directions
Therapeutic Prospects
-
Anticancer Agents: Thiazoles inhibit kinases like EGFR and VEGFR, with IC₅₀ values <1 µM in some studies .
-
Antipsychotic Development: Benzamide derivatives modulate dopamine receptors, suggesting utility in schizophrenia treatment .
Synthetic Chemistry Innovations
Future work could explore:
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Microwave-assisted synthesis to reduce reaction times.
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Biocatalytic methods for greener production.
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